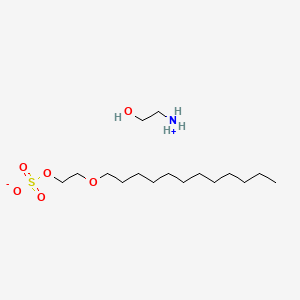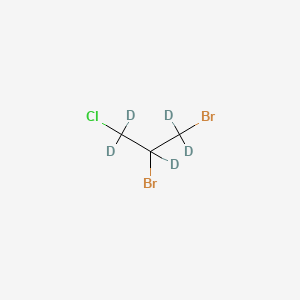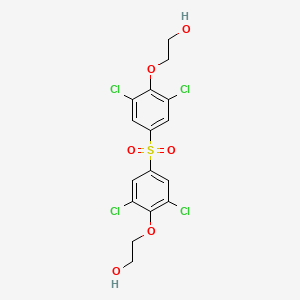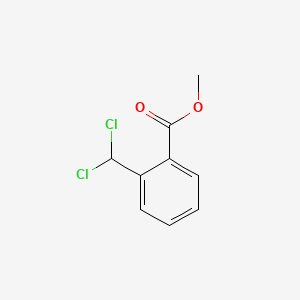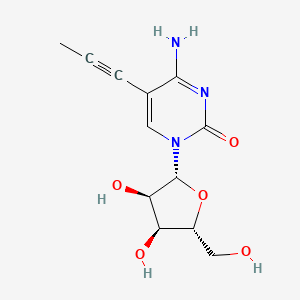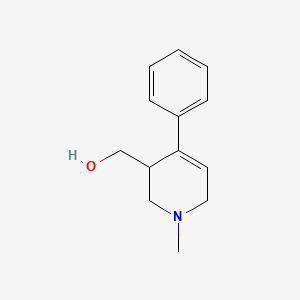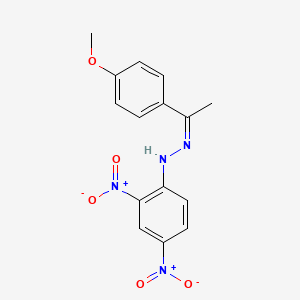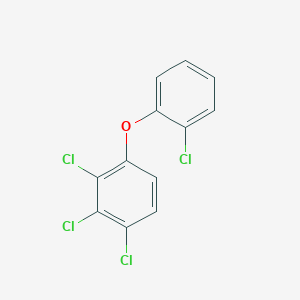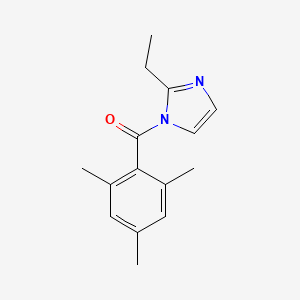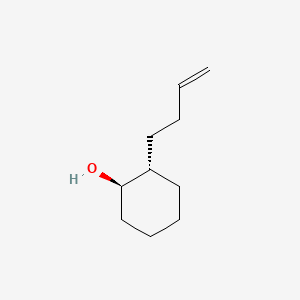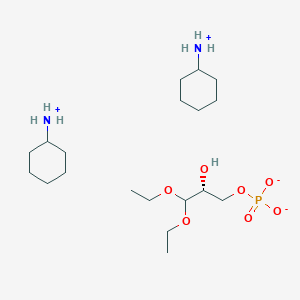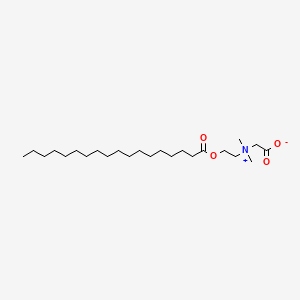
(Carboxylatomethyl)dimethyl(2-stearoyloxyethyl)ammonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Carboxylatomethyl)dimethyl(2-stearoyloxyethyl)ammonium is a quaternary ammonium compound with the molecular formula C24H47NO4 and a molecular weight of 413.64 g/mol . This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Carboxylatomethyl)dimethyl(2-stearoyloxyethyl)ammonium typically involves the reaction of a quaternary ammonium salt with a carboxylate ester. The process may include multiple steps of organic synthesis, such as esterification and quaternization reactions . Specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while ensuring the quality and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(Carboxylatomethyl)dimethyl(2-stearoyloxyethyl)ammonium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
(Carboxylatomethyl)dimethyl(2-stearoyloxyethyl)ammonium has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in cell culture and molecular biology experiments to enhance the solubility and stability of biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of personal care products, detergents, and other consumer goods.
Wirkmechanismus
The mechanism of action of (Carboxylatomethyl)dimethyl(2-stearoyloxyethyl)ammonium involves its interaction with biological membranes and proteins. The compound can disrupt lipid bilayers, leading to increased membrane permeability and potential cell lysis. Additionally, it can interact with proteins and enzymes, affecting their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Carboxylatomethyl)dimethyl(2-palmitoyloxyethyl)ammonium
- (Carboxylatomethyl)dimethyl(2-lauroylglyceryloxyethyl)ammonium
- (Carboxylatomethyl)dimethyl(2-myristoyloxyethyl)ammonium
Uniqueness
Compared to similar compounds, (Carboxylatomethyl)dimethyl(2-stearoyloxyethyl)ammonium is unique due to its specific fatty acid chain length (stearoyl group) and its surfactant properties. This makes it particularly effective in applications requiring strong emulsifying and antimicrobial activities .
Eigenschaften
CAS-Nummer |
68758-97-4 |
|---|---|
Molekularformel |
C24H47NO4 |
Molekulargewicht |
413.6 g/mol |
IUPAC-Name |
2-[dimethyl(2-octadecanoyloxyethyl)azaniumyl]acetate |
InChI |
InChI=1S/C24H47NO4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(28)29-21-20-25(2,3)22-23(26)27/h4-22H2,1-3H3 |
InChI-Schlüssel |
SAIRUYBSQSGGMI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)CC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


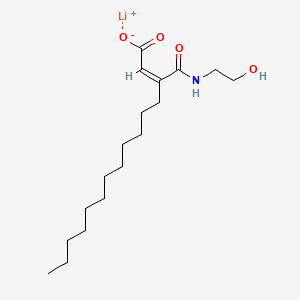
![4-[2-(4-Carboxy-2-chlorophenoxy)ethoxy]-3,5-dichlorobenzoic acid](/img/structure/B15178893.png)
